molecular formula C14H12ClN B11955404 p-Methylbenzylidene-(4-chlorophenyl)-amine CAS No. 29574-09-2

p-Methylbenzylidene-(4-chlorophenyl)-amine

Cat. No.: B11955404
CAS No.: 29574-09-2
M. Wt: 229.70 g/mol
InChI Key: SVBOXOCGNZRUGS-UHFFFAOYSA-N
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Description

p-Methylbenzylidene-(4-chlorophenyl)-amine: is an organic compound with the molecular formula C14H13NCl. It is a derivative of benzylidene and is known for its unique chemical properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methylbenzylidene-(4-chlorophenyl)-amine typically involves the condensation reaction between p-methylbenzaldehyde and 4-chloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Methylbenzylidene-(4-chlorophenyl)-amine can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form p-Methylbenzyl-(4-chlorophenyl)-amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed:

    Oxidation: Formation of oxides.

    Reduction: Formation of p-Methylbenzyl-(4-chlorophenyl)-amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: p-Methylbenzylidene-(4-chlorophenyl)-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of p-Methylbenzylidene-(4-chlorophenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • p-Methylbenzylidene-(4-fluorophenyl)-amine
  • p-Methylbenzylidene-(4-bromophenyl)-amine
  • p-Methylbenzylidene-(4-iodophenyl)-amine

Comparison:

  • p-Methylbenzylidene-(4-chlorophenyl)-amine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its fluorine, bromine, and iodine analogs.
  • The chlorine derivative may exhibit different biological activities and industrial applications due to variations in electronegativity and atomic size.

This comprehensive overview highlights the significance of this compound in various scientific and industrial domains

Properties

CAS No.

29574-09-2

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C14H12ClN/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-10H,1H3

InChI Key

SVBOXOCGNZRUGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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